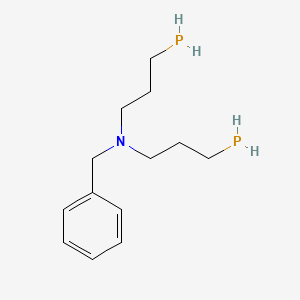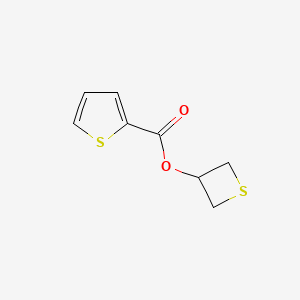
Thietan-3-yl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thietan-3-yl thiophene-2-carboxylate is a compound with the molecular formula C₈H₈O₂S₂ and a molecular weight of 200.3 g/mol It is a sulfur-containing heterocyclic compound that combines a thietane ring with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thietan-3-yl thiophene-2-carboxylate can be synthesized through ring expansion reactions involving thiiranes and thietanes . These reactions typically involve nucleophilic and electrophilic ring opening, followed by subsequent cyclization. The regioselectivity in these reactions is influenced by steric hindrance and electronic effects, with nucleophiles generally attacking the less substituted carbon atom .
Industrial Production Methods
For example, the Fiesselmann synthesis is a common method for producing thiophene carboxylates .
Análisis De Reacciones Químicas
Types of Reactions
Thietan-3-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Thietan-3-yl thiophene-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Thietan-3-yl thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its heterocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylate: A simpler analog with similar chemical properties but lacking the thietane ring.
Thietane-2-carboxylate: Contains a thietane ring but lacks the thiophene moiety.
Thiophene-2-carbohydrazide: Another thiophene derivative with different functional groups and reactivity.
Uniqueness
Thietan-3-yl thiophene-2-carboxylate is unique due to its combination of a thietane ring and a thiophene ring, providing a distinct set of chemical and physical properties.
Propiedades
Número CAS |
697783-46-3 |
|---|---|
Fórmula molecular |
C8H8O2S2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
thietan-3-yl thiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O2S2/c9-8(7-2-1-3-12-7)10-6-4-11-5-6/h1-3,6H,4-5H2 |
Clave InChI |
WLQDLXIEVOGMDM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)OC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide](/img/structure/B12517431.png)
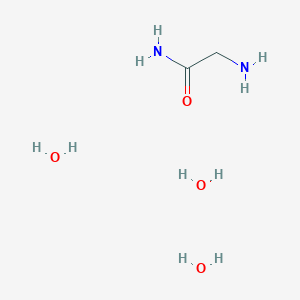


![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)
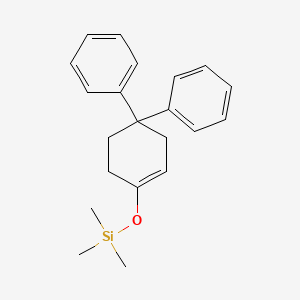
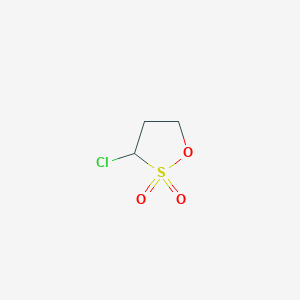
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)
![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
